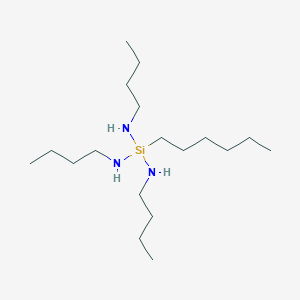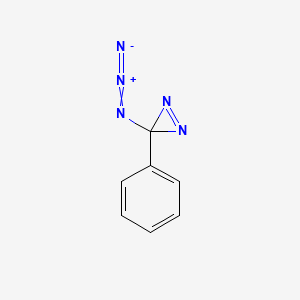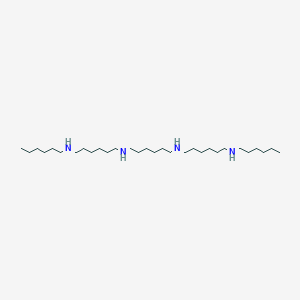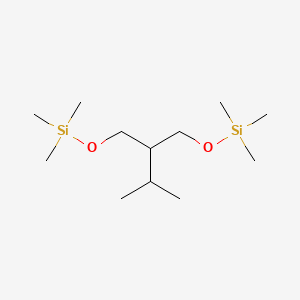
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is a silicon-based organic compound It is characterized by its unique structure, which includes two silicon atoms, four methyl groups, and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane typically involves the reaction of silanes with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the physical and chemical properties of the materials in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Lacks the propan-2-yl group.
2,2,8,8-Tetramethyl-5-(ethyl)-3,7-dioxa-2,8-disilanonane: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its suitability for specific applications in materials science and industry.
Propriétés
Numéro CAS |
113340-50-4 |
|---|---|
Formule moléculaire |
C12H30O2Si2 |
Poids moléculaire |
262.54 g/mol |
Nom IUPAC |
trimethyl-[3-methyl-2-(trimethylsilyloxymethyl)butoxy]silane |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2)12(9-13-15(3,4)5)10-14-16(6,7)8/h11-12H,9-10H2,1-8H3 |
Clé InChI |
YQOUZOLQHOIPLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
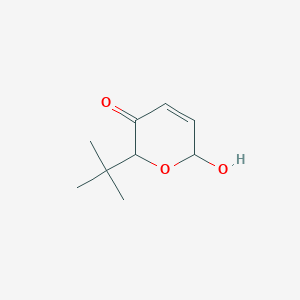
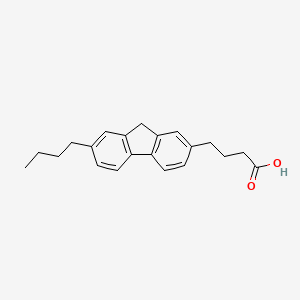
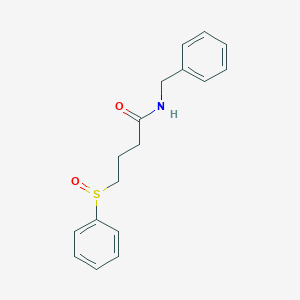
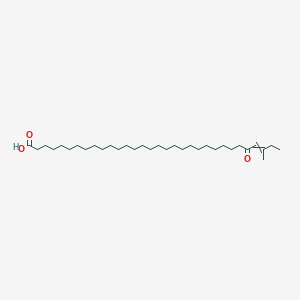
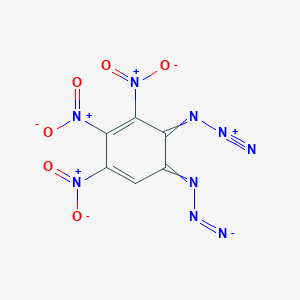
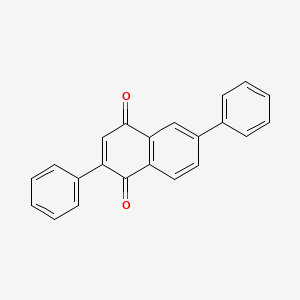
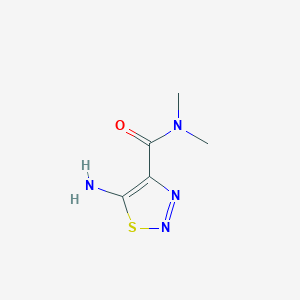
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
